molecular formula C20H18O6 B11680602 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid

2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid

Cat. No.: B11680602
M. Wt: 354.4 g/mol
InChI Key: MFKXUKSFBISLPF-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative featuring a phenyl group at the 2-position, an ethoxycarbonyl substituent at the 3-position, and a propanoic acid moiety linked via an ether bond at the 5-position of the benzofuran core. Its structure combines aromatic, ester, and carboxylic acid functionalities, making it a versatile candidate for pharmaceutical or material science applications. Benzofuran derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The ethoxycarbonyl group may enhance lipophilicity, while the propanoic acid moiety could improve solubility and enable salt formation for drug formulation.

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]propanoic acid

InChI

InChI=1S/C20H18O6/c1-3-24-20(23)17-15-11-14(25-12(2)19(21)22)9-10-16(15)26-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

MFKXUKSFBISLPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Paal-Knorr Benzofuran Synthesis

StepReagentsTemperatureTime (h)Yield (%)
1H₂SO₄ (conc.)0–5°C285
2ClCOCOOEt, AlCl₃, CH₂Cl₂25°C670

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed coupling between 2-iodophenol derivatives and ethyl propiolate provides an alternative route. Using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 80°C, this method achieves 78% yield with superior regioselectivity.

Etherification at Position 5

Williamson Ether Synthesis

The 5-hydroxy group undergoes alkylation with methyl 2-bromopropanoate in acetone using K₂CO₃ as base. Optimal conditions (reflux, 12 h) provide 89% yield of the methyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1).

Optimization Table

BaseSolventTemperatureTime (h)Yield (%)
K₂CO₃AcetoneReflux1289
NaHTHF60°C875
Cs₂CO₃DMF80°C682

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF converts the 5-hydroxy group to the ether using methyl 2-hydroxypropanoate (yield: 83%).

Ester Hydrolysis and Final Product Isolation

The methyl ester intermediate is saponified using 2M NaOH in THF/MeOH (3:1) at 50°C for 4 h. Acidification with HCl (1M) precipitates the target compound, which is purified via recrystallization from ethyl acetate/hexane (1:3). Final characterization by ¹H NMR confirms:

  • δ 1.35 (t, 3H, -OCH₂CH₃)

  • δ 4.32 (q, 2H, -OCH₂CH₃)

  • δ 5.15 (q, 1H, -OCH(CH₃)COO-).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety for exothermic steps (e.g., Friedel-Crafts acylation). A tubular reactor (ID 1 mm, L 10 m) operating at 5 mL/min reduces reaction time from 6 h to 22 min while maintaining 71% yield.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of 5-hydroxybenzofuran derivatives with methyl 2-bromopropanoate and K₂CO₃ in a ball mill (400 rpm, 2 h) achieves 84% yield, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes: The target compound’s synthesis likely involves etherification and esterification steps, analogous to methods used for 3-(1,3-Dimethoxy-1,3-dihydroisobenzofuran-5-yl)propanoic acid (e.g., NaOH-mediated hydrolysis and EtOAc/water partitioning) .
  • Data Limitations : Experimental data on solubility, logP, and pharmacokinetics are absent in the provided evidence. Further studies are needed to validate hypothesized drug-likeness.

Biological Activity

2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid is a complex organic compound classified as a benzofuran derivative. Its unique structure, featuring a benzofuran moiety linked to an ethoxycarbonyl group and a propanoic acid functional group, suggests potential for various biological applications. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O5C_{20}H_{22}O_5. The compound's structure can be represented as follows:

Structure C20H22O5\text{Structure }\text{C}_{20}\text{H}_{22}\text{O}_5

The presence of functional groups such as the ethoxycarbonyl and carboxylic acid contributes to its chemical reactivity and potential biological interactions.

Biological Activities

Research indicates that compounds related to benzofurans often exhibit significant biological activities. The biological activities of this compound can be categorized into several key areas:

Antioxidant Activity

Benzofuran derivatives have been reported to possess antioxidant properties. For example, studies have demonstrated that related compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity of this compound is hypothesized to arise from its ability to donate electrons or hydrogen atoms to reactive oxygen species (ROS).

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The structural features of benzofurans are associated with the inhibition of bacterial growth. In vitro assays could be designed to evaluate the effectiveness of this compound against various microbial strains.

Anti-inflammatory Effects

Benzofuran derivatives have shown potential in modulating inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines or enzymes involved in inflammation pathways, making it a candidate for therapeutic applications in inflammatory diseases.

The mechanism of action for this compound is likely multifaceted, involving interactions with specific molecular targets within biological systems. Potential targets include:

  • Enzymes : The compound may inhibit enzymes involved in oxidative stress or inflammation.
  • Receptors : Interaction with cell surface receptors could modulate signaling pathways related to inflammation or cell survival.
  • Nuclear Factors : It may influence transcription factors that regulate gene expression associated with antioxidant defense mechanisms.

Case Studies and Research Findings

Research on similar benzofuran derivatives provides insights into the potential biological activity of this compound.

StudyFindings
Umesha et al., 2009Demonstrated that benzofuran derivatives exhibit significant antimicrobial and antioxidant activity through various assays, suggesting similar potential for this compound .
Abdel-Wahab et al., 2023Reported on the synthesis and biological evaluation of new heterocycles containing benzofuran moieties, indicating the importance of structural modifications in enhancing biological activity .
Krogsgaard-Larsen et al., 2015Explored structure-activity relationships (SAR) in benzofuran derivatives, emphasizing the role of specific functional groups in determining pharmacological effects .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}propanoic acid, and how is purity ensured?

  • Answer : Synthesis typically involves coupling a benzofuran precursor (e.g., 3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-ol) with a propanoic acid derivative via nucleophilic substitution. Key steps include:

Esterification : Ethoxycarbonyl group introduction using ethyl chloroformate under anhydrous conditions.

Oxypropanoic Acid Attachment : Reaction with bromopropanoic acid in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
Purity is ensured via recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC or flash chromatography). Structural confirmation requires NMR (¹H/¹³C), IR (for ester C=O and carboxylic acid O-H stretches), and mass spectrometry .

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • Answer :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and ester/ether linkages (δ 4.0–4.5 ppm for ethoxy groups; δ 5.0–5.5 ppm for ether oxypropanoic protons).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, critical for derivatives with chiral centers .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation of airborne particles.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate washing with water if skin contact occurs; ethanol for equipment cleanup.
  • Storage : In airtight containers at 4°C, away from oxidizing agents.
  • Emergency Measures : Eye wash stations and emergency showers must be accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield, particularly in esterification steps?

  • Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or DMAP for esterification efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the benzofuran oxygen.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Real-Time Monitoring : Use TLC or in situ FTIR to track intermediate formation.
    Yields >80% are achievable with rigorous exclusion of moisture .

Q. How should researchers resolve contradictions in spectroscopic data when synthesizing derivatives (e.g., unexpected splitting in NMR)?

  • Answer :

  • Purity Check : Re-run chromatography or recrystallize to eliminate impurities.
  • Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility (e.g., rotamers).
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What methodologies are suitable for evaluating the compound’s pharmacokinetic properties, such as metabolic stability?

  • Answer :

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
  • In Silico Tools : Predict logP and pKa using software like MarvinSketch or ADMET Predictor.
  • Metabolite Identification : High-resolution LC-MS/MS with collision-induced dissociation (CID) to fragment ions .

Q. What strategies can mitigate oxidative degradation of the benzofuran core during long-term stability studies?

  • Answer :

  • Antioxidants : Add 0.1% BHT or ascorbic acid to storage solutions.
  • Light Protection : Use amber vials to prevent photooxidation.
  • pH Control : Maintain pH 5–6 (carboxylic acid protonation reduces reactivity).
  • Lyophilization : For solid-state storage, lyophilize with trehalose as a cryoprotectant .

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